![molecular formula C18H23N3O2S2 B2714804 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2380097-29-8](/img/structure/B2714804.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as an epigenetic modulator. BIX-01294 is a potent inhibitor of histone methyltransferase G9a, which plays a crucial role in the regulation of gene expression.
Mechanism of Action
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide inhibits G9a by binding to its SET domain, which is responsible for the catalytic activity of the enzyme. The binding of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide to the SET domain prevents the binding of the cofactor S-adenosylmethionine (SAM), which is required for the methylation of H3K9. This results in the inhibition of G9a activity and the induction of gene expression.
Biochemical and Physiological Effects
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide has been shown to induce the expression of several tumor suppressor genes, including p21, p27, and E-cadherin, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is its selectivity for G9a, which minimizes off-target effects. It is also relatively easy to synthesize, making it accessible to researchers. However, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide has been shown to have limited bioavailability and stability, which can affect its efficacy in vivo. It also has a short half-life, which can limit its duration of action.
Future Directions
There are several future directions for the research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide. One area of interest is the development of more potent and selective G9a inhibitors that can overcome the limitations of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide. Another area of interest is the investigation of the role of G9a in other diseases, such as neurodegenerative disorders. The potential use of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide as a tool for the study of epigenetic modifications and gene regulation is also an area of interest. Overall, the research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide has opened up new avenues for the study of epigenetic modifications and their role in disease, and holds promise for the development of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide involves several steps, starting with the reaction of 2-aminobenzothiazole with 4-chlorobutyryl chloride to obtain 4-chlorobutyryl-2-aminobenzothiazole. This compound is then reacted with morpholine to obtain N-(4-morpholinobutyl)-2-aminobenzothiazole. The final step involves the reaction of N-(4-morpholinobutyl)-2-aminobenzothiazole with thian-4-ylmethyl chloroformate to obtain N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide.
Scientific Research Applications
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential as an epigenetic modulator. Epigenetic modifications play a crucial role in the regulation of gene expression, and dysregulation of these modifications has been linked to several diseases, including cancer. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide has been shown to selectively inhibit the activity of G9a, which catalyzes the methylation of histone H3 lysine 9 (H3K9) and is involved in the repression of gene expression. By inhibiting G9a, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide can induce the expression of genes that are silenced in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c22-17(14-1-2-15-16(11-14)25-13-20-15)19-12-18(3-9-24-10-4-18)21-5-7-23-8-6-21/h1-2,11,13H,3-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLWOYDZCWBZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,3-benzothiazole-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.